2-Acetylpyrimidine
CAS No.: 53342-27-1; 55234-58-7
Cat. No.: VC7126612
Molecular Formula: C6H6N2O
Molecular Weight: 122.127
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53342-27-1; 55234-58-7 |
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Molecular Formula | C6H6N2O |
Molecular Weight | 122.127 |
IUPAC Name | 1-pyrimidin-2-ylethanone |
Standard InChI | InChI=1S/C6H6N2O/c1-5(9)6-7-3-2-4-8-6/h2-4H,1H3 |
Standard InChI Key | SPZUXKZZYDALEY-UHFFFAOYSA-N |
SMILES | CC(=O)C1=NC=CC=N1 |
Introduction
Chemical Identity and Structural Features of 2-Acetylpyridine
Molecular Structure and Bonding
2-Acetylpyridine consists of a pyridine ring substituted with an acetyl group at the 2-position. X-ray diffraction studies of derivatives such as 2-p-Methylbenzyl-1-(pyridine-2-yl)-3-p-tolylpropane-1-one confirm trigonal planar geometry around the carbonyl carbon (C1), with bond angles summing to approximately 360° (e.g., ∠O1-C1-C2 = 119.07°, ∠C7-C1-C2 = 118.69°, ∠O1-C1-C7 = 122.11°) . The pyridine ring and acetyl group lie in the same plane, while substituents like p-tolyl groups exhibit torsional angles of 35.03°–83.76° relative to the principal ring, affecting crystallographic packing .
Spectroscopic Characterization
1H-NMR spectra of 2-acetylpyridine derivatives show distinct signals for methyl groups (δ 2.24 ppm) and aromatic protons (δ 6.99–8.63 ppm) . 13C-NMR data corroborate carbonyl carbon resonances at δ 203.46 ppm, with aromatic carbons appearing between δ 122.50 and 152.86 ppm . These spectral features aid in verifying synthetic products and detecting impurities.
Synthetic Methodologies for 2-Acetylpyridine and Derivatives
Phase Transfer Catalysis with NaH
Deprotonation of 2-acetylpyridine using NaH and 18-crown-6-ether enables efficient alkylation/arylation with halides. For example, reaction with 1-(bromomethyl)-4-methylbenzene yields 70% of 2-p-Methylbenzyl-1-(pyridine-2-yl)-3-p-tolylpropane-1-one . This method outperforms traditional NaOH-mediated routes by reducing side products like hydrolyzed intermediates.
Alternative Routes from 2-Picolinic Acid
A Chinese patent (CN109503469A) describes a three-step synthesis starting from 2-picolinic acid:
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Chlorination: Treatment with a chlorinating agent (e.g., SOCl₂) produces 2-picolinoyl chloride.
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Malonate Condensation: Reaction with dihydrocarbyl malonate forms di-tert-butyl 2-picolinoylmalonate.
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Hydrolysis and Decarboxylation: Acidic hydrolysis yields 2-acetylpyridine with high purity . This route emphasizes mild conditions and reduced environmental impact .
Computational Insights into Electronic Properties
Density Functional Theory (DFT) calculations at the B3LYP/6-311G level provide electronic parameters for 2-acetylpyridine derivatives :
Property | Value (eV) | Significance |
---|---|---|
HOMO-LUMO Gap | 4.82 | Indicates kinetic stability |
Ionization Energy (IE) | 8.94 | Reflects electron-donating capacity |
Global Electrophilicity (ω) | 1.47 | Predicts reactivity toward nucleophiles |
Mulliken charge analysis reveals electron-deficient regions at the carbonyl oxygen, facilitating nucleophilic attacks .
Applications in Fragrance and Pharmaceutical Industries
Role in Perfumery
2-Acetylpyridine contributes nutty, tobacco-like notes to fragrances. Its safety profile, validated by the Research Institute for Fragrance Materials (RIFM), permits use at concentrations up to 0.009 mg/kg/day without sensitization risks .
Pharmaceutical Intermediates
Patent US4044134A highlights derivatives of 2-acetylpyridine as precursors to fused pyrimidin-4(3H)-ones, which exhibit antiallergy activity . Functionalization at the acetyl group enables modulation of biological target affinity .
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